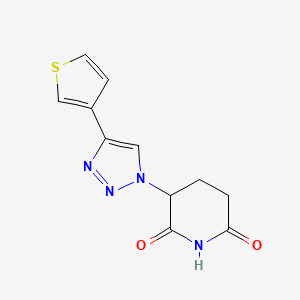

TMX-4100

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H10N4O2S |

|---|---|

分子量 |

262.29 g/mol |

IUPAC名 |

3-(4-thiophen-3-yltriazol-1-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C11H10N4O2S/c16-10-2-1-9(11(17)12-10)15-5-8(13-14-15)7-3-4-18-6-7/h3-6,9H,1-2H2,(H,12,16,17) |

InChIキー |

PGEUBQZQGXWTFO-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2C=C(N=N2)C3=CSC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

The Molecular Mechanism of TMX-4100: A Selective PDE6D Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TMX-4100 is a novel small molecule that functions as a "molecular glue," selectively inducing the degradation of phosphodiesterase 6D (PDE6D).[1][2] Developed through a focused medicinal chemistry campaign based on the multi-target compound FPFT-2216, this compound demonstrates a significant improvement in selectivity for PDE6D.[1][3][4] Its mechanism of action relies on hijacking the ubiquitin-proteasome system, specifically recruiting the CRL4CRBN E3 ubiquitin ligase to PDE6D, leading to its ubiquitination and subsequent proteasomal degradation. This targeted protein degradation offers a powerful tool for investigating the roles of PDE6D in cellular signaling, particularly in pathways such as RAS, and presents a potential therapeutic strategy.

Core Mechanism of Action: Molecular Glue-Mediated Degradation

This compound operates as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact. In the case of this compound, it facilitates the formation of a ternary complex between the substrate receptor Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN, and its neosubstrate, PDE6D.

The key steps in the mechanism are as follows:

-

Binding to CRL4CRBN: this compound, like its parent compound, contains a glutarimide moiety that is essential for its binding to a hydrophobic pocket within CRBN.

-

Neo-substrate Recruitment: The binding of this compound to CRBN creates a new composite surface that is recognized by PDE6D. This induced proximity is the hallmark of its molecular glue activity. Notably, the interaction of the this compound-CRBN complex with PDE6D does not occur at the previously targeted prenyl-binding pocket of PDE6D.

-

Ubiquitination: Once the ternary complex (CRL4CRBN-TMX-4100-PDE6D) is formed, the E3 ligase complex catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of PDE6D.

-

Proteasomal Degradation: The resulting polyubiquitin chain on PDE6D acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the PDE6D protein.

This targeted degradation is highly specific, as demonstrated by proteome-wide studies.

Signaling Pathway

The signaling pathway initiated by this compound culminates in the targeted degradation of PDE6D via the ubiquitin-proteasome system.

Caption: Mechanism of this compound-induced PDE6D degradation.

Quantitative Data

The selectivity of this compound for PDE6D was a key finding of its development. The following table summarizes the quantitative data available from the primary research.

| Compound | Cell Line | Concentration | Target(s) Degraded | Notes |

| This compound | MOLT4 | 1 µM | PDE6D , RAB28 | Significantly improved selectivity for PDE6D over FPFT-2216. |

| FPFT-2216 | MOLT4 | Not specified | PDE6D, IKZF1, IKZF3, CK1α | Parent compound with broader degradation profile. |

| TMX-4116 | MOLT4 | 250 nM | CK1α | A selective CK1α degrader developed from the same scaffold. |

| TMX-4116 | Various | < 200 nM (DC50) | CK1α | High degradation preference in MOLT4, Jurkat, and MM.1S cells. |

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental procedures.

Cell Culture and Treatment

-

Cell Lines: Human cell lines such as MOLT4 (acute lymphoblastic leukemia), Jurkat (T-cell leukemia), and MM.1S (multiple myeloma) were utilized.

-

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: For degradation studies, cells were treated with various concentrations of this compound or control compounds (e.g., DMSO, lenalidomide) for a specified duration, typically 4 hours.

Immunoblot Analysis

This technique was used to assess the levels of specific proteins following treatment with this compound.

Caption: Workflow for Immunoblot analysis of protein degradation.

-

Protocol:

-

Treated cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated overnight with primary antibodies against PDE6D, IKZF1, IKZF3, CK1α, and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Proteome-wide Degradation Selectivity

Quantitative proteomics was employed to assess the global selectivity of this compound.

-

Protocol:

-

MOLT4 cells were treated with 1 µM this compound or DMSO for 4 hours.

-

Cells were lysed, and proteins were digested into peptides.

-

Peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protein abundance changes were quantified by comparing the reporter ion intensities between this compound and DMSO-treated samples. The results demonstrated that PDE6D was the most significantly degraded protein.

-

Conclusion

This compound is a highly selective molecular glue degrader of PDE6D. Its mechanism of action, involving the hijacking of the CRL4CRBN E3 ubiquitin ligase to induce proteasomal degradation of PDE6D, has been well-characterized through immunoblotting and proteomic studies. As a chemical probe, this compound provides a valuable tool for elucidating the specific functions of PDE6D in health and disease, particularly in the context of RAS-driven cancers, and represents a promising strategy for targeted protein degradation in drug development.

References

The Path to Selectivity: A Technical Guide to the Discovery and Development of TMX-4100 from FPFT-2216

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving field of targeted protein degradation, the development of selective molecular glue degraders remains a significant challenge. This technical guide details the discovery and development of TMX-4100, a selective degrader of phosphodiesterase 6D (PDE6D), originating from the multi-target molecular glue compound, FPFT-2216. Through a focused medicinal chemistry campaign involving chemical derivatization, researchers successfully engineered this compound with a greatly enhanced selectivity profile, minimizing off-target effects on proteins such as IKZF1, IKZF3, and CK1α. This document provides an in-depth overview of the experimental methodologies, quantitative data, and the underlying signaling pathways involved in this pivotal development.

Introduction: The Molecular Glue Concept and the Rise of FPFT-2216

Immunomodulatory drugs (IMiDs) have paved the way for a novel therapeutic modality known as "molecular glues." These small molecules induce interactions between an E3 ubiquitin ligase, typically Cereblon (CRBN), and neo-substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism has been successfully exploited to target proteins previously considered "undruggable."

FPFT-2216 emerged as a potent molecular glue compound with a unique scaffold, demonstrating the ability to degrade not only the established IMiD targets, the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), but also casein kinase 1α (CK1α) and phosphodiesterase 6D (PDE6D).[1][3] While demonstrating high activity, the broad target profile of FPFT-2216 presented a challenge for its application as a selective chemical probe for any single target.[1]

The Challenge: Lack of Selectivity in FPFT-2216

The clinical and research utility of a molecular glue is intrinsically tied to its selectivity. The promiscuous nature of FPFT-2216, degrading multiple, functionally distinct proteins, complicates the interpretation of its biological effects and limits its therapeutic potential. The degradation of IKZF1/IKZF3 is linked to immunomodulatory and anti-cancer effects in hematological malignancies, while CK1α degradation can activate the p53 signaling pathway. The simultaneous degradation of these, along with PDE6D, makes it difficult to attribute a specific phenotype to the depletion of a single protein. This lack of specificity necessitated the development of more selective analogues.

The Solution: Chemical Derivatization and the Discovery of this compound

To address the selectivity issue, a focused medicinal chemistry campaign was initiated, using FPFT-2216 as the starting scaffold. Through systematic chemical derivatization, researchers explored the structure-activity relationship (SAR) around the core molecule. This effort led to the discovery of this compound, a novel derivative with a significantly improved degradation preference for PDE6D. Concurrently, this campaign also yielded TMX-4116, a selective degrader of CK1α.

The development of this compound represents a successful example of rationally improving the selectivity of a molecular glue degrader, thereby creating a valuable tool for specifically interrogating the biology of PDE6D.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the degradation profiles of FPFT-2216 and this compound.

Table 1: Degradation Selectivity Profile in MOLT4 Cells

| Compound | Target Protein | Degradation (%) at 1 µM (4h) |

| FPFT-2216 | PDE6D | >90% |

| IKZF1 | >90% | |

| IKZF3 | >90% | |

| CK1α | >90% | |

| This compound | PDE6D | >90% |

| IKZF1 | Minimal | |

| IKZF3 | Minimal | |

| CK1α | Minimal |

Table 2: Degradation Potency (DC50) in Various Cell Lines

| Compound | Cell Line | Target Protein | DC50 (nM) |

| FPFT-2216 | MOLT4 | PDE6D | ~8 |

| This compound | MOLT4 | PDE6D | <200 |

| Jurkat | PDE6D | <200 | |

| MM.1S | PDE6D | <200 |

Note: The data presented are representative values based on published literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. The following are representative protocols for key experiments performed in the development of this compound.

Cell Culture

MOLT4, Jurkat, and MM.1S cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Immunoblot Analysis

-

Cell Lysis: Cells were treated with the indicated concentrations of compounds for the specified duration. After treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies against PDE6D, IKZF1, IKZF3, CK1α, and a loading control (e.g., GAPDH) were incubated overnight at 4°C.

-

Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) kit.

Quantitative Proteomics

-

Sample Preparation: MOLT4 cells were treated with either DMSO or 1 µM this compound for 4 hours. Cells were lysed and proteins were digested into peptides.

-

TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for relative quantification.

-

LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw data was processed to identify and quantify proteins. The relative abundance of proteins in the this compound-treated sample was compared to the DMSO control to determine the extent of degradation.

Visualizing the Molecular Logic

Signaling Pathway of Molecular Glue Degraders

The following diagram illustrates the general mechanism of action for molecular glue degraders like FPFT-2216 and this compound.

Caption: General mechanism of molecular glue-induced protein degradation.

Developmental Workflow: From FPFT-2216 to this compound

This diagram outlines the logical workflow that led to the development of the selective PDE6D degrader, this compound.

Caption: The developmental workflow from a multi-target to a selective degrader.

Conclusion and Future Directions

The successful development of this compound from FPFT-2216 showcases a triumphant application of medicinal chemistry to refine the selectivity of a molecular glue degrader. This work not only provides a valuable chemical tool for the specific investigation of PDE6D biology but also represents a generalizable strategy for developing other selective degraders. Future research can leverage this compound to further elucidate the role of PDE6D in various cellular processes, including its controversial link to KRAS-dependent cancer cell proliferation. The continued exploration of chemical space around existing molecular glue scaffolds promises the discovery of novel degraders with tailored selectivity profiles, expanding the arsenal of tools for targeted protein degradation and accelerating drug discovery.

References

The Role of PDE6D in Cellular Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphodiesterase 6D (PDE6D), a member of the prenyl-binding protein family, plays a critical role as a molecular chaperone and transport protein for a variety of prenylated signaling proteins. Its primary function is to solubilize and traffic these lipid-modified proteins between cellular membranes, a process essential for their correct subcellular localization and subsequent participation in signaling cascades. This guide provides an in-depth analysis of PDE6D's function, its key interaction partners, and its involvement in cellular signaling pathways, particularly in the context of ciliopathies and cancer. Detailed methodologies for studying PDE6D and quantitative data on its interactions are also presented to facilitate further research and drug development efforts.

Introduction to PDE6D

Phosphodiesterase 6D (PDE6D), also known as PDEδ, is a 17 kDa protein that acts as a solubilizing factor for farnesylated and geranylgeranylated proteins.[1] Unlike other members of the phosphodiesterase family, PDE6D lacks enzymatic activity and instead functions as a transport chaperone.[2] It sequesters the hydrophobic prenyl group of its cargo proteins within a hydrophobic pocket, thereby enabling their transit through the aqueous cytoplasm.[3][4] The release of the cargo at the target membrane is an active process mediated by the small GTPases Arf-like protein 2 (Arl2) and Arl3.[3]

Key Interaction Partners and Binding Affinities

PDE6D interacts with a range of prenylated proteins, displaying varying affinities that are crucial for differential targeting and release. The specificity of these interactions is a key determinant of the downstream signaling events.

Data Presentation: PDE6D Interaction Partners and Affinities

| Interaction Partner | Cargo/Regulator | Cellular Role of Partner | Binding Affinity (Kd) | Measurement Technique | Reference |

| K-Ras | Cargo | Oncogenic signaling, cell proliferation | ~1.3 - 3.6 µM | Fluorescence Polarization, SPR | |

| K-Ras (S3I1 mutant) | Cargo | Engineered high-affinity binder | 0.05 ± 0.3 nM | Fluorescence Polarization | |

| H-Ras | Cargo | Signal transduction | ~2.7 µM | Fluorescence Polarization | |

| INPP5E | Cargo | Ciliary signaling, phosphoinositide metabolism | ~10 nM | Not specified | |

| RPGR | Cargo | Ciliary function, photoreceptor maintenance | Low nanomolar range (predicted) | Not specified | |

| Arl2-GTP | Regulator | Cargo release from PDE6D | Micromolar affinity for Arl2 | Yeast two-hybrid, Spectroscopy | |

| Arl3-GTP | Regulator | Ciliary-specific cargo release from PDE6D | High affinity (GTP-dependent) | Yeast two-hybrid, Spectroscopy |

Cellular Signaling Pathways Involving PDE6D

PDE6D is a central player in two major cellular processes: the trafficking of proteins to the primary cilium and the regulation of RAS signaling pathways.

Ciliary Trafficking

The primary cilium is a sensory organelle that plays a crucial role in various signaling pathways. Many key ciliary proteins are prenylated and require active transport to enter the ciliary compartment. PDE6D acts as the shuttle for these proteins.

The process begins with PDE6D binding to a farnesylated or geranylgeranylated cargo protein in the cytoplasm. This complex then diffuses to the base of the primary cilium. The release of the cargo into the cilium is specifically mediated by Arl3, which is predominantly localized to the cilium. Upon binding GTP, Arl3 interacts with the PDE6D-cargo complex, inducing a conformational change in PDE6D that leads to the release of the prenylated cargo. The cargo is then free to associate with the ciliary membrane and participate in signaling. Mutations in PDE6D that impair its ability to bind cargo or interact with Arl3 can lead to the mislocalization of ciliary proteins and result in a class of genetic disorders known as ciliopathies, such as Joubert syndrome.

RAS Signaling Pathway

The RAS family of small GTPases (K-Ras, H-Ras, N-Ras) are critical regulators of cell proliferation, differentiation, and survival. Their activity is dependent on their localization to the plasma membrane, which is facilitated by post-translational prenylation. PDE6D plays a significant role in the trafficking of RAS proteins, particularly K-Ras, to the plasma membrane.

Inhibition of the PDE6D-RAS interaction prevents the proper localization of RAS to the plasma membrane, leading to its accumulation on endomembranes and in the cytoplasm. This mislocalization effectively abrogates downstream RAS signaling through the MAPK/ERK and PI3K/AKT pathways. Consequently, inhibiting PDE6D has emerged as a promising therapeutic strategy for cancers driven by RAS mutations.

Experimental Protocols

The study of PDE6D and its interactions requires a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Tandem Affinity Purification (TAP) of PDE6D Complexes

This method is used to purify PDE6D and its interacting partners from cell lysates under near-physiological conditions.

Materials:

-

Cell line expressing TAP-tagged PDE6D

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail

-

IgG Sepharose beads

-

TEV protease

-

Calmodulin binding buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM magnesium acetate, 1 mM imidazole, 2 mM CaCl2, 0.1% NP-40

-

Calmodulin elution buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM magnesium acetate, 1 mM imidazole, 2 mM EGTA, 0.1% NP-40

-

Calmodulin affinity resin

Procedure:

-

Harvest cells and lyse in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with IgG Sepharose beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads three times with Lysis Buffer.

-

Elute the bound proteins by incubating with TEV protease in TEV cleavage buffer overnight at 4°C.

-

Incubate the eluate with Calmodulin affinity resin in Calmodulin binding buffer for 2 hours at 4°C.

-

Wash the resin three times with Calmodulin binding buffer.

-

Elute the purified protein complexes with Calmodulin elution buffer.

-

Analyze the eluate by SDS-PAGE and mass spectrometry to identify interacting proteins.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify interactions between PDE6D and a specific partner protein in a cellular context.

Materials:

-

Cells co-expressing tagged PDE6D and the protein of interest

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail

-

Antibody specific to the tag on the protein of interest

-

Protein A/G magnetic beads

-

Wash Buffer: Co-IP Lysis Buffer with 300 mM NaCl

-

Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer

Procedure:

-

Lyse cells in Co-IP Lysis Buffer and clarify the lysate as described for TAP.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the specific antibody for 2-4 hours at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads three to five times with Wash Buffer.

-

Elute the protein complexes with Elution Buffer.

-

Analyze the eluate and input samples by Western blotting using antibodies against PDE6D and the protein of interest.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique to quantify binding affinities between PDE6D and fluorescently labeled cargo peptides.

Materials:

-

Purified recombinant PDE6D

-

Fluorescently labeled (e.g., with fluorescein) synthetic peptide corresponding to the C-terminus of the cargo protein

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of PDE6D in Assay Buffer.

-

Add a constant, low nanomolar concentration of the fluorescently labeled peptide to each well of a microplate.

-

Add the PDE6D dilutions to the wells.

-

Incubate at room temperature for 30 minutes to reach binding equilibrium.

-

Measure fluorescence polarization.

-

Plot the change in millipolarization (mP) as a function of PDE6D concentration and fit the data to a one-site binding model to determine the Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics (on- and off-rates) and affinity of the interaction between PDE6D and its partners.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant PDE6D (ligand)

-

Purified partner protein (analyte)

-

Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant

-

Immobilization buffers (e.g., amine coupling reagents)

Procedure:

-

Immobilize PDE6D onto the sensor chip surface according to the manufacturer's instructions (e.g., via amine coupling).

-

Prepare a series of dilutions of the analyte in Running Buffer.

-

Inject the analyte dilutions over the sensor surface and a reference flow cell.

-

Monitor the change in response units (RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between analyte injections.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Drug Development Implications

The central role of PDE6D in trafficking oncogenic RAS proteins has made it an attractive target for cancer therapy. Small molecule inhibitors that bind to the prenyl-binding pocket of PDE6D can disrupt the PDE6D-RAS interaction, leading to RAS mislocalization and inhibition of downstream signaling. Several classes of PDE6D inhibitors have been developed and have shown efficacy in preclinical models of RAS-driven cancers.

Furthermore, understanding the structural basis of PDE6D's interaction with its diverse cargo could enable the development of more specific inhibitors that target particular PDE6D-cargo pairs, potentially reducing off-target effects. The detailed methodologies and quantitative data presented in this guide provide a foundation for the rational design and evaluation of novel PDE6D-targeted therapeutics.

Conclusion

PDE6D is a key regulator of cellular signaling through its function as a chaperone for prenylated proteins. Its roles in ciliary trafficking and RAS signaling are critical for normal cellular function and are implicated in diseases such as ciliopathies and cancer. The continued investigation of PDE6D's interactions and the development of specific inhibitors hold significant promise for therapeutic intervention in these conditions. The technical information provided herein serves as a comprehensive resource for researchers and drug developers in this exciting field.

References

- 1. Quantitative Determination of Primary Cilia Protein Distribution Using Immunofluorescence Staining and MATLAB Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

TMX-4100: A Technical Guide to its Role in Multiple Myeloma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TMX-4100, a novel selective phosphodiesterase 6D (PDE6D) degrader, and its emerging relevance in the field of multiple myeloma (MM) research. This compound operates as a "molecular glue," effectively hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the targeted degradation of PDE6D. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical pathways and workflows associated with this compound.

Introduction to this compound

This compound is a small molecule degrader that has demonstrated significant potential as a chemical probe for studying the function of PDE6D and as a potential therapeutic agent in multiple myeloma.[1][2] Developed through the chemical derivatization of a previously identified molecular glue, FPFT-2216, this compound exhibits enhanced selectivity for the degradation of PDE6D.[2] Unlike its parent compound, which also targets IKZF1, IKZF3, and CK1α, this compound shows a pronounced preference for PDE6D, making it a more precise tool for investigating the downstream consequences of PDE6D depletion.[2]

Mechanism of Action

This compound functions by co-opting the body's natural protein disposal machinery. It acts as a molecular bridge, inducing a novel interaction between the substrate receptor CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN), and its target protein, PDE6D.[2] This induced proximity leads to the poly-ubiquitination of PDE6D, marking it for subsequent degradation by the 26S proteasome. This targeted protein degradation is a powerful strategy for eliminating the function of a pathogenic protein.

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced PDE6D degradation.

Quantitative Data

This compound has been shown to be a potent degrader of PDE6D in multiple cell lines, including the multiple myeloma cell line MM.1S.

| Cell Line | Target | Parameter | Value | Reference |

| MM.1S | PDE6D | DC50 | < 200 nM | |

| Jurkat | PDE6D | DC50 | < 200 nM | |

| MOLT4 | PDE6D | DC50 | < 200 nM |

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: MM.1S (human multiple myeloma cell line)

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: For degradation studies, MM.1S cells are seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of this compound (e.g., 0, 40 nM, 200 nM, 1 µM) for a specified duration, typically 4 hours.

Western Blotting for PDE6D Degradation

This protocol is designed to qualitatively and semi-quantitatively assess the degradation of PDE6D in response to this compound treatment.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Anti-PDE6D antibody

-

Anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Following treatment with this compound, harvest cells by centrifugation.

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PDE6D antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).

-

Quantify band intensities using image analysis software and normalize to the loading control.

-

Experimental Workflow Diagram

Caption: Western Blotting Workflow for PDE6D Degradation Analysis.

Quantitative Proteomics for Selectivity Profiling

This protocol provides a general framework for assessing the proteome-wide selectivity of this compound using quantitative mass spectrometry.

Materials:

-

Cell lysis buffer for mass spectrometry (e.g., Urea-based buffer)

-

DTT and iodoacetamide for reduction and alkylation

-

Trypsin and Lys-C for protein digestion

-

Tandem Mass Tag (TMT) reagents for isobaric labeling

-

High-performance liquid chromatography (HPLC) system for peptide fractionation

-

High-resolution mass spectrometer (e.g., Orbitrap-based)

Procedure:

-

Sample Preparation:

-

Treat MOLT4 cells with 1 µM this compound or DMSO (vehicle control) for 4 hours.

-

Lyse cells in a urea-based buffer.

-

Reduce and alkylate the proteins.

-

Precipitate proteins and resuspend for digestion.

-

-

Protein Digestion:

-

Digest proteins with Lys-C followed by trypsin.

-

-

TMT Labeling:

-

Label the resulting peptides with TMT reagents according to the manufacturer's protocol.

-

Combine the labeled peptide samples.

-

-

Peptide Fractionation:

-

Fractionate the combined peptide sample using high-pH reversed-phase HPLC.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Identify and quantify proteins.

-

Determine the relative abundance of proteins in this compound-treated samples compared to the control.

-

Identify proteins that are significantly downregulated as potential off-targets.

-

Relevance in Multiple Myeloma Research

The development of this compound as a selective PDE6D degrader holds significant promise for advancing multiple myeloma research in several key areas:

-

Target Validation: this compound provides a highly specific tool to probe the biological functions of PDE6D in multiple myeloma cells. By selectively depleting PDE6D, researchers can elucidate its role in signaling pathways critical for myeloma cell proliferation, survival, and drug resistance.

-

Therapeutic Potential: As a targeted protein degrader, this compound represents a novel therapeutic strategy. The hijacking of the CRL4-CRBN E3 ligase is a clinically validated mechanism, as demonstrated by the success of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide in treating multiple myeloma. This compound leverages this same E3 ligase but redirects it to a different neo-substrate, PDE6D.

-

Overcoming Drug Resistance: The development of resistance to existing therapies is a major challenge in the management of multiple myeloma. Targeted protein degraders like this compound offer a new modality that may be effective in patients who have become refractory to other treatments.

-

Understanding Downstream Effectors: PDE6D is known to be a chaperone for prenylated proteins, including members of the RAS superfamily. By degrading PDE6D, this compound can be used to investigate the consequences of disrupting the trafficking and localization of these key signaling molecules in multiple myeloma cells. The observation of pronounced changes in the levels of RAB28, a client of PDE6D, following this compound treatment highlights its utility in dissecting these pathways.

Conclusion

This compound is a potent and selective degrader of PDE6D with clear applications in multiple myeloma research. Its well-defined mechanism of action, coupled with its specificity, makes it an invaluable tool for target validation and for exploring novel therapeutic avenues. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies and to further unravel the complexities of multiple myeloma biology. Future investigations should focus on elucidating the precise downstream effects of PDE6D degradation in multiple myeloma and on evaluating the in vivo efficacy of this compound in preclinical models of the disease.

References

In-Vitro Stability and Solubility of TMX-4100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in-vitro stability and solubility data for TMX-4100, a selective phosphodiesterase 6D (PDE6D) degrader. The information herein is compiled from publicly available sources and is intended to support research and development efforts related to this compound.

Introduction to this compound

This compound has been identified as a selective degrader of phosphodiesterase 6D (PDE6D), a protein implicated in various cellular processes. As a research compound, understanding its fundamental physicochemical properties, such as solubility and stability, is crucial for the design and interpretation of in-vitro and in-vivo studies.

Compound Details:

-

Molecular Formula: C₁₁H₁₀N₄O₂S

-

Molecular Weight: 262.29 g/mol

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Based on available data, this compound exhibits the following solubility characteristics:

| Solvent/Medium | Solubility |

| DMSO (Dimethyl Sulfoxide) | Soluble |

| DMF (Dimethylformamide) | Soluble |

| Aqueous Buffer | ≥ 0.71 mg/mL (equivalent to 2.71 mM) |

It is important to note that the aqueous solubility was reported by a commercial supplier and the specific buffer conditions were not detailed. Further characterization in buffers relevant to specific experimental conditions is recommended.

In-Vitro Stability

Detailed public data on the in-vitro stability of this compound, such as its half-life in various matrices (e.g., plasma, liver microsomes) or its degradation profile under different stress conditions, is not currently available in the primary scientific literature. In the absence of specific data, this guide provides standardized protocols for assessing in-vitro stability, which can be applied to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of a research compound like this compound. These are based on standard practices in the field.

Aqueous Kinetic Solubility Assay

This assay is designed for high-throughput screening to determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Working Solution Preparation: Serially dilute the stock solution with DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each working solution to the wells of a 96-well microplate.

-

Aqueous Buffer Addition: Add an appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations and a final DMSO concentration of ≤1%.

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Analysis: Analyze the plate using a nephelometer to measure turbidity, which indicates precipitation. Alternatively, the samples can be filtered, and the concentration of the soluble compound in the filtrate can be determined by LC-MS/MS.

Commercially Available Sources and Technical Guide for the PDE6D Degrader TMX-4100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TMX-4100, a selective phosphodiesterase 6D (PDE6D) degrader. It details commercially available sources, key technical data, the mechanism of action, and relevant experimental protocols for researchers interested in utilizing this compound for their studies.

Commercial Availability

This compound is available for research purposes from several chemical suppliers. The following table summarizes key information from various vendors. Researchers should verify purity and availability with the respective suppliers.

| Supplier | Catalog Number | Purity | Formulation | Storage |

| Tenova Pharma | This compound | ≥ 95% (HPLC) | White solid | Refrigerated |

| BioCat GmbH | T39913 | Not specified | Solid | Blue Ice (shipping) |

| DC Chemicals | DC47883 | Not specified | Powder | -20°C for 2 years |

| AbMole BioScience | M9593 | 99.96% | Solid | -20°C for 3 years |

Technical Data

This compound is a potent and selective degrader of PDE6D.[1] Its physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 2367619-63-2[2] |

| Molecular Formula | C₁₁H₁₀N₄O₂S[2] |

| Molecular Weight | 262.29 g/mol [2] |

| Solubility | DMSO, DMF[2] |

Mechanism of Action

This compound functions as a "molecular glue" to induce the degradation of PDE6D. It achieves this by promoting an interaction between PDE6D and the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of PDE6D, marking it for degradation by the 26S proteasome. This compound was developed through the chemical derivatization of FPFT-2216 and exhibits greater selectivity for PDE6D over other known targets of immunomodulatory drugs (IMiDs) like IKZF1 and IKZF3.

The following diagram illustrates the proposed signaling pathway for this compound-mediated degradation of PDE6D.

Caption: Mechanism of this compound induced PDE6D degradation.

Experimental Protocols

The following are representative protocols derived from the primary literature describing the characterization of this compound.

Cell Culture and Treatment

-

Cell Lines: MOLT4, Jurkat, and MM.1S cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound for the indicated time points (e.g., 4 hours for degradation studies).

Immunoblotting for Protein Degradation

This protocol is used to assess the degradation of PDE6D and other proteins of interest.

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against PDE6D and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the immunoblotting workflow.

Caption: General workflow for immunoblotting analysis.

Quantitative Proteomics for Selectivity Profiling

This method is employed to determine the proteome-wide selectivity of this compound.

-

Sample Preparation: MOLT4 cells are treated with this compound (e.g., 1 µM for 4 hours) or vehicle control. Cells are then lysed, and proteins are digested into peptides.

-

TMT Labeling: Peptides are labeled with tandem mass tags (TMT) for relative quantification.

-

LC-MS/MS Analysis: Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting data is processed to identify and quantify changes in protein abundance between this compound and vehicle-treated samples.

Quantitative Data Summary

This compound demonstrates potent and selective degradation of PDE6D across various cell lines.

| Cell Line | DC₅₀ (nM) | Reference |

| MOLT4 | < 200 | |

| Jurkat | < 200 | |

| MM.1S | < 200 |

DC₅₀ represents the concentration of the compound required to induce 50% degradation of the target protein.

Conclusion

This compound is a valuable research tool for studying the biological functions of PDE6D and its role in cellular signaling pathways, particularly in the context of RAS-driven cancers. This guide provides a foundational resource for researchers to source and utilize this compound in their experimental endeavors. It is recommended to consult the primary literature for more detailed methodologies and applications.

References

TMX-4100: A Technical Guide to Laboratory Safety and Handling

Disclaimer: No specific Material Safety Data Sheet (MSDS) for TMX-4100 is publicly available. This guide is based on general safety protocols for handling potent, novel research compounds and information from published research. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, a selective PDE6D degrader, intended for researchers, scientists, and drug development professionals. It includes general laboratory safety protocols, experimental methodologies, and a summary of its biological activity.

Safety and Handling Guidelines

As a potent small molecule, this compound should be handled with care to minimize exposure. The following guidelines are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs).[1][2][3]

Personal Protective Equipment (PPE)

A critical step in safely handling any potent compound is the correct and consistent use of PPE.[4] The minimum required PPE when working with this compound includes:

-

Gloves: Double-gloving with nitrile gloves is recommended.[4]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.

-

Lab Coat: A fully buttoned lab coat is mandatory to protect from splashes and spills.

-

Respiratory Protection: When handling the solid compound or any procedure that may generate aerosols, a NIOSH-approved respirator is advised.

Engineering Controls

Engineering controls are the primary measures to minimize exposure to potent compounds.

-

Ventilation: All work with this compound, especially the handling of the solid form, should be conducted in a certified chemical fume hood or a ventilated enclosure.

-

Designated Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.

Handling Procedures

-

Weighing: Weighing of solid this compound should be performed in a ventilated balance enclosure or a fume hood to contain any airborne particles.

-

Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

-

Spill Management: In case of a spill, immediately alert others in the area. The spill should be cleaned up using appropriate absorbent materials, and the area should be decontaminated. All waste from the cleanup should be disposed of as hazardous waste.

Storage and Disposal

-

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.

-

Disposal: All waste containing this compound, including contaminated PPE and labware, must be disposed of as hazardous chemical waste in accordance with local and institutional regulations.

Experimental Protocols

This compound was developed as a selective degrader of phosphodiesterase 6D (PDE6D). The following are summaries of the key experimental protocols used to characterize its activity.

Cell Culture

-

Cell Lines: MOLT4 (human acute lymphoblastic leukemia), Jurkat (human T-cell leukemia), and MM.1S (human multiple myeloma) cell lines were used to evaluate the activity of this compound.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Immunoblotting for Protein Degradation

This protocol is used to determine the extent of degradation of target proteins.

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere (for adherent cells) or stabilize. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., PDE6D, IKZF1, IKZF3, CK1α) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified to determine the relative protein levels.

Data Presentation

The following tables summarize the quantitative data on the degradation activity of this compound in various cell lines.

Table 1: Degradation of Target Proteins by this compound in MOLT4 Cells

| Target Protein | Concentration (µM) | Treatment Time (hours) | Degradation (%) |

| PDE6D | 1 | 4 | >90 |

| IKZF1 | 1 | 4 | ~20 |

| IKZF3 | 1 | 4 | ~10 |

| CK1α | 1 | 4 | No significant degradation |

Table 2: DC₅₀ Values of this compound for PDE6D Degradation in Different Cell Lines

| Cell Line | DC₅₀ (nM) |

| MOLT4 | <200 |

| Jurkat | <200 |

| MM.1S | <200 |

Mandatory Visualizations

Signaling Pathway of this compound Action

References

- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]

- 2. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]

- 3. pharmtech.com [pharmtech.com]

- 4. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on TMX-4100, a selective phosphodiesterase 6D (PDE6D) degrader, and its related compounds. It summarizes key quantitative data, details experimental methodologies for pivotal experiments, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound is a novel small molecule that functions as a "molecular glue," inducing the degradation of PDE6D.[1][2] It was developed through the chemical derivatization of the parent compound FPFT-2216, which was found to degrade not only PDE6D but also other proteins such as Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α).[2][3][4] The development of this compound aimed to enhance selectivity for PDE6D, thereby creating a more precise chemical probe to investigate the biological functions of this target. This effort also led to the discovery of TMX-4116, a selective degrader of CK1α. The primary mechanism of action for these compounds involves hijacking the CRL4CRBN E3 ubiquitin ligase complex to target the neosubstrate for ubiquitination and subsequent proteasomal degradation. The main therapeutic potential for these compounds is currently being explored in the context of multiple myeloma.

Quantitative Data Summary

The following tables summarize the degradation potency and selectivity of this compound and its related compounds across various cell lines. The data is primarily derived from immunoblotting and quantitative proteomics experiments.

Table 1: Degradation Potency (DC50) of this compound and Related Compounds

| Compound | Target | Cell Line | DC50 (nM) | Reference |

| This compound | PDE6D | MOLT4 | < 200 | |

| This compound | PDE6D | Jurkat | < 200 | |

| This compound | PDE6D | MM.1S | < 200 | |

| TMX-4116 | CK1α | MOLT4 | < 200 | |

| TMX-4116 | CK1α | Jurkat | < 200 | |

| TMX-4116 | CK1α | MM.1S | < 200 | |

| FPFT-2216 | PDE6D | MOLT4 | > 8 |

Table 2: Proteome-wide Degradation Selectivity in MOLT4 Cells (4-hour treatment)

| Compound | Concentration (µM) | Primary Target | Other Degraded Proteins | Reference |

| This compound | 1 | PDE6D | Minimal off-target degradation | |

| TMX-4116 | 0.25 | CK1α | Minimal off-target degradation | |

| FPFT-2216 | 1 | PDE6D, IKZF1, IKZF3, CK1α | Multiple off-targets |

Experimental Protocols

Immunoblotting for Protein Degradation

This protocol was utilized to assess the dose-dependent degradation of target proteins in various cell lines.

-

Cell Culture and Treatment: MOLT4, Jurkat, and MM.1S cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. Cells were treated with varying concentrations of the compounds (e.g., this compound, TMX-4116, FPFT-2216) or DMSO as a control for 4 hours.

-

Cell Lysis: After treatment, cells were harvested and washed with ice-cold PBS. Cell pellets were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies specific for the target proteins (e.g., anti-PDE6D, anti-CK1α, anti-IKZF1, anti-IKZF3, and anti-GAPDH as a loading control) overnight at 4°C. After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Quantitative Proteomics for Selectivity Profiling

This method was employed to determine the proteome-wide selectivity of the degraders.

-

Sample Preparation: MOLT4 cells were treated with the respective compounds (1 µM this compound, 250 nM TMX-4116, or 1 µM FPFT-2216) or DMSO for 4 hours. Cells were harvested, washed, and lysed.

-

Protein Digestion: Proteins were reduced, alkylated, and digested into peptides using trypsin.

-

TMT Labeling: The resulting peptides were labeled with tandem mass tags (TMT) for relative quantification.

-

LC-MS/MS Analysis: The labeled peptides were fractionated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data was processed using a proteomics analysis software suite. Peptides were identified by searching against a human protein database. Protein abundance changes were quantified based on the TMT reporter ion intensities. Proteins with significantly altered abundance in the compound-treated samples compared to the DMSO control were identified as potential targets or off-targets.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its characterization.

Caption: Mechanism of this compound-induced PDE6D degradation.

Caption: General experimental workflow for characterizing molecular glue degraders.

Caption: Role of PDE6D in KRAS trafficking and the effect of this compound.

References

- 1. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TMX-4116 | CK1α PROTAC | Probechem Biochemicals [probechem.com]

- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

TMX-4100: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4100 is a potent and selective degrader of Phosphodiesterase 6D (PDE6D), developed through chemical derivatization of the molecular glue FPFT-2216.[1][2] As a molecular glue, this compound functions by redirecting the CRL4CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of PDE6D.[1] This targeted protein degradation approach makes this compound a valuable tool for investigating the cellular functions of PDE6D and for potential therapeutic development. This document provides detailed protocols for cell culture and key experimental assays involving this compound.

Mechanism of Action

This compound acts as a molecular glue to induce the degradation of PDE6D. It facilitates the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and PDE6D, leading to the polyubiquitination of PDE6D and its subsequent degradation by the proteasome. This targeted degradation is highly selective for PDE6D, with minimal effects on other proteins such as IKZF1, IKZF3, and CK1α, which are known targets of earlier generation immunomodulatory drugs (IMiDs).[1][2]

Caption: Mechanism of action of this compound as a molecular glue degrader of PDE6D.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from cell-based assays.

Table 1: Degradation Activity of this compound

| Cell Line | Target Protein | DC₅₀ (nM) | Treatment Time (hours) |

| MOLT4 | PDE6D | < 200 | 4 |

| Jurkat | PDE6D | < 200 | 4 |

| MM.1S | PDE6D | < 200 | 4 |

DC₅₀ represents the concentration of the compound required to induce 50% degradation of the target protein.

Table 2: Growth Inhibition by this compound

| Cell Line | Cancer Type | Growth Inhibition |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | No significant inhibition |

| NCI-H358 | Non-Small Cell Lung Cancer | No significant inhibition |

| AGS | Gastric Adenocarcinoma | No significant inhibition |

| PA-TU-8988T | Pancreatic Ductal Adenocarcinoma | No significant inhibition |

Experimental Protocols

Cell Culture

This section provides standard protocols for the culture of cell lines used in this compound experiments.

a. MOLT-4 (Human T-cell Acute Lymphoblastic Leukemia)

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: Maintain cell density between 4 x 10⁵ and 2 x 10⁶ cells/mL. Subculture by adding fresh medium.

-

Cryopreservation: Resuspend cells in complete growth medium supplemented with 5% (v/v) DMSO at a density of 5 x 10⁶ cells/mL.

b. Jurkat, Clone E6-1 (Human T-cell Leukemia)

-

Media: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Centrifuge cells at 150 x g for 5 minutes and resuspend in fresh medium.

-

Cryopreservation: Resuspend cells in 90% FBS and 10% DMSO at a density of 1 x 10⁷ cells/mL.

c. MM.1S (Human Multiple Myeloma)

-

Media: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: This is a mixed culture of adherent and suspension cells. Maintain by adding fresh medium or by collecting all cells, centrifuging at 125 x g for 5-7 minutes, and resuspending in a new flask at a 1:2 to 1:4 ratio.

-

Cryopreservation: Resuspend cells in complete growth medium with 10% (v/v) DMSO.

d. MIA PaCa-2 (Human Pancreatic Carcinoma)

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: Rinse with 0.25% trypsin-EDTA solution, incubate until cells detach, then add fresh medium and aspirate into new flasks.

-

Cryopreservation: Resuspend cells in complete growth medium with 6% DMSO.

Immunoblotting for Protein Degradation

This protocol is for assessing the degradation of PDE6D and other target proteins following this compound treatment.

Caption: A streamlined workflow for immunoblotting analysis of protein degradation.

Materials:

-

Cell lines of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 3)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Table 3: Primary Antibodies for Immunoblotting

| Target Protein | Recommended Antibody |

| PDE6D | Rabbit anti-PDE6D |

| IKZF1 | Rabbit anti-Ikaros |

| CK1α | Rabbit anti-Casein Kinase Iα |

| GAPDH (Loading Control) | Mouse anti-GAPDH |

Procedure:

-

Cell Treatment: Seed cells and treat with the desired concentrations of this compound (e.g., 0, 40 nM, 200 nM, 1 µM) for 4 hours.

-

Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary and secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate.

Cell Viability Assay

This protocol is to assess the effect of this compound on cell proliferation.

Materials:

-

Cell lines of interest

-

This compound

-

96-well plates

-

MTT or MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/well for suspension cells, adjust for adherent cells based on growth rate).

-

Compound Treatment: Treat cells with a range of this compound concentrations.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

-

Viability Measurement: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

Proteome-wide Degradation Selectivity Analysis

This protocol outlines a general workflow for analyzing the selectivity of this compound-induced degradation across the proteome using mass spectrometry.

Caption: Workflow for proteome-wide analysis of this compound selectivity.

Procedure:

-

Sample Preparation: Treat MOLT4 cells with 1 µM this compound or DMSO (vehicle control) for 4 hours. Harvest and lyse the cells.

-

Protein Digestion: Quantify the protein and digest with trypsin to generate peptides.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from the this compound-treated and control samples with different TMT reagents.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Compare the protein abundance between the this compound-treated and control samples to identify significantly degraded proteins.

Conclusion

This compound is a highly selective degrader of PDE6D that serves as a valuable research tool. The protocols provided in this document offer a comprehensive guide for utilizing this compound in cell-based experiments to investigate its biological effects and mechanism of action. Adherence to these detailed methodologies will facilitate reproducible and reliable results for researchers in the fields of cancer biology and drug discovery.

References

Application Notes and Protocols: TMX-4100 for MOLT4 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4100 is a potent and selective degrader of the phosphodiesterase 6D (PDE6D) protein.[1] PDE6D acts as a chaperone for farnesylated proteins, including members of the RAS superfamily of small GTPases. By facilitating the trafficking of RAS proteins to the plasma membrane, PDE6D plays a crucial role in the proper localization and activation of downstream signaling pathways that are often implicated in cancer cell proliferation and survival.[2] In the context of T-cell acute lymphoblastic leukemia (T-ALL), targeting such signaling pathways is a key therapeutic strategy. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in MOLT4 cells, a human T-lymphoblast cell line.

Data Presentation

The "optimal concentration" of this compound is dependent on the desired experimental endpoint. For researchers investigating the direct molecular effect of this compound, the concentration required for target degradation is key. For those studying the cellular consequences, the concentration that elicits a specific phenotypic response (e.g., growth inhibition, apoptosis) is paramount.

Table 1: this compound Concentration for PDE6D Degradation in MOLT4 Cells

| Parameter | Concentration | Treatment Time | Experimental Assay | Reference |

| DC₅₀ (50% Degradation Concentration) | < 200 nM | 4 hours | Western Blot | [3] |

| Concentration Range for Near-Complete Degradation | 200 nM - 1 µM | 4 hours | Western Blot | [3] |

Table 2: Recommended Concentration Range for Phenotypic Assays in MOLT4 Cells

| Assay Type | Recommended Starting Concentration Range | Notes |

| Cell Viability / Cytotoxicity (e.g., MTT, CellTiter-Glo) | 1 nM - 10 µM | A broad range is recommended to determine the IC₅₀ (50% inhibitory concentration). |

| Apoptosis Assay (e.g., Annexin V/PI staining) | 100 nM - 2 µM | Based on concentrations effective for target degradation. Should be optimized based on viability data. |

| Cell Cycle Analysis | 100 nM - 2 µM | Concentrations that induce growth inhibition without causing immediate, widespread cell death should be prioritized. |

Signaling Pathways

This compound Mechanism of Action and Downstream Signaling

This compound functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of PDE6D.[3] The degradation of PDE6D disrupts the trafficking of farnesylated RAS proteins to the cell membrane. This mislocalization of RAS prevents its activation of downstream pro-proliferative and survival pathways, such as the PI3K/AKT and RAF/MEK/ERK pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of this compound action and its effect on RAS signaling.

Experimental Protocols

MOLT4 Cell Culture

This protocol outlines the standard procedure for culturing MOLT4 cells to ensure healthy, viable cells for experimentation.

Caption: Workflow for MOLT4 cell culture.

Materials:

-

MOLT4 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

T-75 culture flasks

-

15 mL and 50 mL conical tubes

-

Water bath, 37°C

-

Incubator, 37°C, 5% CO₂

-

Centrifuge

-

Hemocytometer or automated cell counter

Complete Growth Medium:

-

RPMI-1640

-

10% FBS

-

1% Penicillin-Streptomycin

Procedure:

-

Thawing: Quickly thaw a cryovial of MOLT4 cells in a 37°C water bath.

-

Initial Culture: Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Maintenance: Incubate at 37°C with 5% CO₂. Maintain the cell density between 3 x 10⁵ and 2 x 10⁶ cells/mL.

-

Subculturing: Every 2-3 days, determine the cell density and viability using a hemocytometer and Trypan Blue. Dilute the cell suspension to a density of 3-4 x 10⁵ cells/mL with fresh, pre-warmed complete growth medium.

Western Blot for PDE6D Degradation

This protocol is for verifying the degradation of PDE6D in MOLT4 cells following this compound treatment.

Materials:

-

MOLT4 cells in suspension culture

-

This compound stock solution (in DMSO)

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-PDE6D, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed MOLT4 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL in complete growth medium.

-

Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 40 nM, 200 nM, 1 µM). Include a DMSO-only vehicle control. Incubate for 4 hours at 37°C.

-

Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary anti-PDE6D antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add the chemiluminescent substrate.

-

-

Detection: Capture the signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

Cell Viability (MTT) Assay

This protocol is to determine the effect of this compound on MOLT4 cell viability and to calculate the IC₅₀ value.

Materials:

-

MOLT4 cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MOLT4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Treatment: Prepare a serial dilution of this compound. Add the diluted compound to the wells (final volume 200 µL). Include wells with untreated cells and vehicle (DMSO) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion

The optimal concentration of this compound for use in MOLT4 cells is highly dependent on the specific research question. For mechanistic studies focusing on the direct molecular action of this compound, concentrations in the range of 200 nM to 1 µM are effective for achieving significant PDE6D degradation within a 4-hour timeframe. For studies investigating the phenotypic consequences of PDE6D degradation, such as effects on cell viability, proliferation, or apoptosis, a broader concentration range should be tested to establish a dose-response relationship and determine key parameters like the IC₅₀. The protocols provided herein offer a framework for researchers to ascertain the optimal experimental conditions for their specific needs.

References

Application Notes and Protocols for TMX-4100 in Jurkat Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4100 is a potent and selective degrader of phosphodiesterase 6D (PDE6D).[1][2][3] PDE6D acts as a chaperone protein for prenylated proteins, including members of the RAS superfamily of small GTPases.[4][5] By binding to the farnesyl group of RAS, PDE6D facilitates its transport from the cytoplasm to the plasma membrane, a critical step for RAS-mediated signal transduction. In T-cell acute lymphoblastic leukemia (T-ALL), aberrant RAS signaling is a known driver of cell proliferation and survival.

This compound, by inducing the degradation of PDE6D, is hypothesized to disrupt RAS trafficking, leading to the mislocalization of RAS proteins and the subsequent inhibition of downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This disruption is expected to induce apoptosis and cell cycle arrest in susceptible cancer cells, including the Jurkat cell line, a widely used model for T-ALL.

These application notes provide detailed protocols for utilizing this compound in experiments with the Jurkat cell line to characterize its biological effects.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 (PDE6D Degradation) | Jurkat | < 200 nM |

Note: Further experiments are required to determine the IC50 for cell viability and the specific dose- and time-dependent effects on apoptosis and cell cycle distribution in Jurkat cells.

Experimental Protocols

Jurkat Cell Culture

Aseptic technique is paramount for successful cell culture.

Materials:

-

Jurkat, Clone E6-1 (ATCC® TIB-152™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Serological pipettes

-

Conical tubes (15 mL and 50 mL)

-

Cell culture flasks (T-25 or T-75)

-

Humidified incubator (37°C, 5% CO2)

-

Biological safety cabinet

Procedure:

-

Complete Growth Medium Preparation: To a 500 mL bottle of RPMI-1640 medium, add 50 mL of heat-inactivated FBS (10% final concentration) and 5 mL of 100X Penicillin-Streptomycin (1% final concentration). Store at 4°C.

-

Thawing Frozen Cells:

-

Rapidly thaw the vial of frozen Jurkat cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150-200 x g for 5-8 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

-

Cell Line Maintenance: